Position-Dependent Loss of hSST2 Affinity
In the somatostatin analog D-Trp8-SRIF-14, replacing the native phenylalanine at position 6 with 3-pyrazinylalanine ([Paa6] analog) resulted in an IC50 value of 710 nM for the hSST2 receptor. This represents a 110-fold decrease in binding affinity compared to the parent compound, which had an IC50 of 6.5 nM [1].
| Evidence Dimension | Binding Affinity to hSST2 Receptor |
|---|---|
| Target Compound Data | IC50 = 710 nM ([Paa6]D-Trp8-SRIF-14) |
| Comparator Or Baseline | IC50 = 6.5 nM (Parent: D-Trp8-SRIF-14 with Phe6) |
| Quantified Difference | ~110-fold decrease in affinity |
| Conditions | Human somatostatin receptor subtype 2 (hSST2) in vitro competitive binding assay |
Why This Matters
This data provides a critical benchmark for researchers designing hSST2-targeting peptides, quantifying the significant but not complete loss of function when substituting a single Phe with Paa at this specific position, which is invaluable for SAR and peptide engineering.
- [1] Neelamkavil, S., et al. (2005). Replacement of Phe6, Phe7, and Phe11 of D-Trp8-somatostatin-14 with L-pyrazinylalanine. Predicted and observed effects on binding affinities at hSST2 and hSST4. Journal of Medicinal Chemistry, 48(12), 4025-4030. doi:10.1021/jm058184l View Source
